molecular formula C5H4O4 B3330091 4-Hydroxy-3H-pyran-2,6-dione CAS No. 66315-03-5

4-Hydroxy-3H-pyran-2,6-dione

Cat. No.: B3330091
CAS No.: 66315-03-5
M. Wt: 128.08 g/mol
InChI Key: HOTUFNXGGMAKEH-UHFFFAOYSA-N
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Description

4-Hydroxy-3H-pyran-2,6-dione is a bicyclic lactone characterized by a pyran ring fused with a dione moiety and a hydroxyl group at position 4. This structure is part of the broader class of pyran-2,6-dione derivatives, which are known for their diverse biological activities and applications in medicinal chemistry and organic synthesis. The compound’s reactivity and stability are influenced by the hydroxyl group at position 4, which can participate in hydrogen bonding and tautomerism, affecting its solubility and interaction with biological targets .

Properties

IUPAC Name

4-hydroxy-3H-pyran-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTUFNXGGMAKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)OC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716386
Record name 4-Hydroxy-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66315-03-5
Record name 4-Hydroxy-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3H-pyran-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of tricarbonyl compounds. This method typically employs cyclization reactions of ketoacetylene or ketene intermediates under acidic or basic conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often utilizes green chemistry principles to enhance efficiency and reduce environmental impact. Multicomponent reactions (MCRs) are favored due to their high atom economy, short reaction times, and low cost . These reactions typically involve the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions, such as nanocatalysis, transition metal catalysis, and organocatalysis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3H-pyran-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can yield dihydropyran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of dihydropyran derivatives.

    Substitution: Formation of various substituted pyran derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

4-Hydroxy-3H-pyran-2,6-dione serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block in organic chemistry .

Reaction Type Common Reagents Products Formed
OxidationKMnO4_4, CrO3_3Diketones, Carboxylic acids
ReductionNaBH4_4, LiAlH4_4Dihydropyran derivatives
SubstitutionHalogens, NucleophilesSubstituted pyran derivatives

Medicinal Chemistry

The compound exhibits promising biological activity, making it a candidate for drug development. Its derivatives have been studied for their potential in treating various diseases, including cancer and infectious diseases. For instance:

  • Anti-allergic Activity : Derivatives of 2H-pyran-2,6(3H)-dione have shown efficacy in inhibiting allergic responses by blocking the release of mediators such as histamine .
  • Antimicrobial Properties : Studies indicate that derivatives synthesized from this compound exhibit significant antimicrobial activity against various pathogens .

Agrochemicals

Recent research has identified derivatives of this compound as potential herbicides. For example, compounds designed from this structure demonstrated effective herbicidal activity against several weed species in greenhouse tests .

Case Study 1: Antimicrobial Activity

A series of compounds derived from this compound were synthesized and tested for antimicrobial properties. The study utilized IR and NMR spectroscopy for characterization and found that certain derivatives exhibited good to moderate activity against bacterial strains.

Case Study 2: Herbicidal Activity

Research on 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives revealed their potential as herbicides. The most active compound showed over 60% inhibition of weed growth at low dosages .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3H-pyran-2,6-dione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals, which is attributed to the presence of the hydroxyl group at the olefin position . This antioxidant activity is crucial in preventing oxidative stress and cellular damage. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyran-2,6-dione Derivatives

The following table summarizes key structural, physicochemical, and biological properties of 4-Hydroxy-3H-pyran-2,6-dione and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity Safety Profile
This compound -OH at position 4 C₅H₄O₄ 128.08 (theoretical) Polar due to hydroxyl group; potential for tautomerism. Limited direct data; structural analogs suggest antimicrobial/antioxidant potential. No direct data; inferred hazards include skin/eye irritation (similar to analogs).
4-Methoxy-6-oxo-6H-pyran-2-yl -OCH₃ at position 4 C₇H₈O₄ 156.13 (from ) Methoxy group enhances lipophilicity; confirmed via NMR (δH 3.25–3.30 for OCH₃). Sidechain-dependent activity; derivatives show ionophore-like interactions . Not explicitly reported.
4,4-Dimethyldihydro-2H-pyran-2,6(3H)-dione -CH₃ at positions 4 and 4 C₇H₁₀O₃ 142.15 Stabilized by methyl groups; stored under inert atmosphere. No direct activity data; used as a synthetic intermediate. H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione -CF₃ at position 4 C₆H₅F₃O₃ 182.09 Electron-withdrawing CF₃ group increases acidity; high purity for pharmaceutical use. Explored as a pharmaceutical intermediate; no direct bioactivity reported . Limited data; inferred hazards similar to fluorinated organics.
(2,6-Dioxo-3H-pyran-4-yl) acetate -OAc at position 4 C₇H₆O₅ 170.12 Acetyl group modifies solubility; hydrolyzes to release free hydroxyl. Not reported; structural similarity to bioactive α-pyrones suggests potential utility. H315, H319, H335 hazards due to irritant properties .

Research Findings on Substituent Effects

Structural and Spectroscopic Differences

  • Methoxy vs. Hydroxyl Groups : The 4-methoxy derivative () exhibits distinct NMR signals (e.g., δH 3.25–3.30 for OCH₃) compared to the hydroxyl analog, which would show broad signals for -OH. Methoxy groups enhance lipophilicity, impacting membrane permeability in drug design .
  • Trifluoromethyl Substitution : The -CF₃ group in 4-(trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione () increases metabolic stability and electron-withdrawing effects, making it valuable in medicinal chemistry for tuning pharmacokinetics.

Biological Activity

4-Hydroxy-3H-pyran-2,6-dione, commonly known as dehydroacetic acid (DHA), is a naturally occurring compound with significant biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its pyran ring structure with hydroxyl and diketone functionalities. Its molecular formula is C6_6H6_6O4_4, and it exhibits both antioxidant and antibacterial properties.

Antioxidant Activity

The compound acts as an antioxidant , primarily due to the presence of the hydroxyl group, which can scavenge free radicals. This property suggests potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

DHA and its derivatives have shown promising antimicrobial activities against various pathogens. For instance:

  • Antibacterial Activity : Studies indicate that DHA exhibits significant activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus species, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL .
  • Antifungal Activity : The compound has also demonstrated antifungal properties, making it a candidate for treating fungal infections .

Anti-inflammatory Effects

Research has indicated that derivatives of DHA possess anti-inflammatory properties by inhibiting the release of mediators such as histamine and serotonin during allergic reactions . This suggests potential therapeutic applications in allergy management.

The mechanism through which DHA exerts its biological effects involves:

  • Interaction with Molecular Targets : DHA interacts with various cellular pathways, influencing processes such as apoptosis in cancer cells and modulation of inflammatory responses .
  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways, contributing to its antimicrobial and anti-inflammatory effects .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of DHA derivatives against clinical isolates. The results showed that certain modifications to the DHA structure enhanced its antibacterial potency significantly, indicating that structural optimization could lead to more effective antimicrobial agents .

Case Study 2: Antioxidant Potential

In vitro assays demonstrated that DHA effectively reduced oxidative stress in human cells exposed to reactive oxygen species (ROS). This property was attributed to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals .

Applications in Drug Development

Given its diverse biological activities, DHA is being explored for:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics and anti-inflammatory drugs.
  • Agricultural Use : Its herbicidal properties have been investigated for use in crop protection against various weeds .

Data Summary Table

Biological ActivityObserved EffectsReference
AntioxidantScavenging free radicals
AntibacterialMIC of 1.56 µg/mL against S. aureus
AntifungalEffective against multiple fungi
Anti-inflammatoryInhibition of histamine release
Herbicidal>60% inhibition in pre-emergent tests

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-3H-pyran-2,6-dione, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via base-catalyzed aldol condensation of dehydroacetic acid derivatives, as demonstrated in analogous pyran-dione syntheses. Reaction conditions (e.g., solvent polarity, temperature, and catalyst type) significantly influence yield and purity. For example, using piperidine as a base and ethyl vinyl ether in a Diels-Alder reaction has been effective for related dihydro-pyran-diones, achieving yields >70% after recrystallization . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (hexane-CHCl₃) is recommended to isolate high-purity crystals .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • FT-IR and Raman spectroscopy identify key functional groups (e.g., carbonyl stretching at 1680–1730 cm⁻¹ and hydroxyl vibrations at 3400–3450 cm⁻¹) .
  • UV-Vis spectroscopy detects π→π* transitions in the 250–300 nm range, useful for monitoring electronic properties .
  • NIST Chemistry WebBook provides reference data (e.g., bond angles, vibrational modes) for structural validation . Cross-referencing experimental data with computational predictions (e.g., DFT) enhances accuracy .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Thermal stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures. Related pyran-diones show stability up to 150°C under inert atmospheres .
  • pH stability : Perform HPLC analysis after incubating the compound in buffers (pH 2–12). Hydroxyl and lactone groups may hydrolyze under strongly acidic/basic conditions, altering retention times .

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with chemical reactivity .
  • Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites, guiding derivatization strategies .
  • Molecular docking studies simulate interactions with biological targets (e.g., enzymes), leveraging crystallographic data from analogs like 4-(4-methoxyphenyl)-1-phenylpyridine-2,6-dione .

Q. How can in vitro models evaluate the biological activity of this compound?

  • Methodological Answer :
  • Cytochrome P450 (CYP) inhibition assays : Monitor metabolite formation using HPLC-MS to assess hepatic metabolism .
  • Chemopreventive action : Test antioxidant activity via DPPH radical scavenging assays. Related purine-diones exhibit IC₅₀ values <50 μM, suggesting potential efficacy .
  • Toxicity screening : Use human cell lines (e.g., HepG2) for MTT assays, comparing IC₅₀ values to structural analogs like dehydroacetic acid .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (Cu-Kα radiation, 292 K) determines bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, with data refinement using SHELXL .
  • Powder XRD identifies polymorphic forms. For example, 4-methoxy-substituted analogs crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .

Q. How do solvent and substituent effects influence the tautomeric equilibrium of this compound?

  • Methodological Answer :
  • NMR titration experiments in DMSO-d₆/CDCl₃ mixtures track keto-enol tautomerism via chemical shift changes (e.g., hydroxyl proton δ 10–12 ppm) .
  • Electron-withdrawing groups (e.g., acetyl) stabilize the keto form, while electron-donating groups (e.g., methoxy) favor enol tautomers, as shown in analogs like 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3H-pyran-2,6-dione
Reactant of Route 2
4-Hydroxy-3H-pyran-2,6-dione

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